molecular formula C13H15N3O2 B11054273 2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile

2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile

Cat. No.: B11054273
M. Wt: 245.28 g/mol
InChI Key: SQSHGYHQEMQDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol. This reaction proceeds efficiently, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The cyano and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-8a-methoxy-6-methyl-5,6,7,8-tetrahydrochromene-3,4-dicarbonitrile

InChI

InChI=1S/C13H15N3O2/c1-8-3-4-13(17-2)11(5-8)9(6-14)10(7-15)12(16)18-13/h8H,3-5,16H2,1-2H3

InChI Key

SQSHGYHQEMQDEV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(=C(C(=C(O2)N)C#N)C#N)C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.